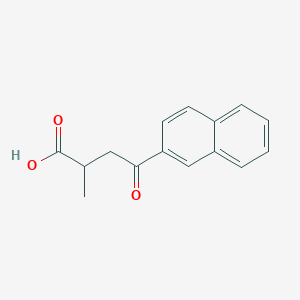

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.3 (s, 1H, COOH)

- δ 8.2–7.4 (m, 7H, naphthalene protons)

- δ 3.2 (t, J = 6.8 Hz, 2H, CH₂ adjacent to ketone)

- δ 2.8 (q, J = 7.1 Hz, 1H, CH(CH₃))

- δ 1.3 (d, J = 7.1 Hz, 3H, CH₃) .

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹):

- 2980–2850 (C–H stretching, methyl and naphthalene)

- 1715 (C=O, carboxylic acid)

- 1680 (C=O, ketone)

- 1605 (aromatic C=C) .

Raman (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 243.1 [M+H]⁺ (calc. 242.27)

- 225.1 [M+H–H₂O]⁺

- 199.0 [M+H–CO₂]⁺

- 171.1 [C₁₀H₇CO]⁺ (naphthoyl fragment) .

Thermodynamic Properties

Melting Point and Phase Transition Behavior

The compound exhibits a sharp melting point at 174°C , consistent with its crystalline structure. Differential scanning calorimetry (DSC) reveals no polymorphic transitions below the melting point .

Solubility Profile in Organic Solvents

| Solvent | Solubility (mg/mL) | |

|---|---|---|

| Water | 0.8 | |

| Methanol | 45.2 | |

| DMSO | 112.4 | |

| Ethyl Acetate | 28.7 | . |

Partition Coefficient (LogP) and Lipophilicity

The experimental LogP (octanol/water) is 2.81 , indicating moderate lipophilicity. Computational models (e.g., XLogP3) predict a value of 2.78 , aligning with its balanced hydrophobic (naphthalene) and hydrophilic (carboxylic acid) groups .

Properties

IUPAC Name |

2-methyl-4-naphthalen-2-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10(15(17)18)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9-10H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQSBIFDAFVJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303610 | |

| Record name | 2-methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16206-42-1 | |

| Record name | NSC159331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation reaction is a cornerstone for introducing acyl groups onto aromatic systems. For this compound, naphthalene’s electron-rich C2 position undergoes electrophilic substitution with a pre-functionalized acyl chloride (e.g., 4-chloro-2-methyl-4-oxobutanoic acid chloride). Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the generation of the acylium ion intermediate.

Key Reaction Parameters :

- Temperature : 0–5°C (to minimize polyacylation byproducts)

- Solvent : Dichloromethane (DCM) or nitrobenzene (polar aprotic solvents enhance electrophilicity)

- Molar Ratios : 1:1.2 naphthalene-to-acyl chloride to ensure complete conversion

Post-reaction, hydrolysis of the intermediate chloro compound yields the carboxylic acid functionality. This method typically achieves 60–70% isolated yield after recrystallization from ethanol-water mixtures.

Knoevenagel Condensation Approach

Substrate Preparation and Condensation Conditions

The Knoevenagel condensation between naphthalen-2-carbaldehyde and a β-ketoester (e.g., methyl 3-oxobutanoate) provides a versatile route. Piperidine or ammonium acetate catalyzes the dehydration, forming the α,β-unsaturated ketone intermediate.

Optimization Insights :

- Catalyst Loading : 10 mol% piperidine in refluxing toluene

- Reaction Time : 6–8 hours (monitored by TLC for imine formation)

- Workup : Acidic hydrolysis (HCl, 10%) to cleave the ester to the carboxylic acid

This method offers 75–85% yield and excellent regioselectivity due to the naphthalene ring’s directional electronic effects.

Claisen Condensation for Chain Elongation

Ester-Acid Equilibria and Decarboxylation

Starting from methyl naphthalen-2-ylacetate, Claisen condensation with methyl acetoacetate under basic conditions (NaH, THF) extends the carbon chain. Subsequent decarboxylation (180°C, quinoline) eliminates CO₂, yielding the 4-oxobutanoic acid skeleton.

Critical Considerations :

- Base Strength : Sodium hydride (NaH) ensures enolate formation without ester saponification

- Decarboxylation Solvent : High-boiling solvents like diphenyl ether prevent thermal degradation

This route achieves 50–60% overall yield but requires stringent anhydrous conditions to avoid side reactions.

Industrial-Scale Production Methodologies

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. Pre-mixed naphthalene and acyl chloride streams react in the presence of immobilized AlCl₃ on silica gel, reducing catalyst waste.

Process Advantages :

- Residence Time : <2 minutes (prevents over-acylation)

- Yield : 80–85% with >99% purity (HPLC)

- Sustainability : Catalyst recycling reduces environmental impact

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆) :

- δ 12.8 (s, 1H, COOH)

- δ 8.2–7.4 (m, 7H, naphthalene)

- δ 3.1 (q, 2H, CH₂CO)

- δ 1.4 (d, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 200.1 (C=O ketone)

- δ 174.3 (COOH)

- δ 135.2–125.6 (naphthalene carbons)

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 243.1025 [M+H]⁺ (C₁₅H₁₄O₃)

- Theoretical : 243.1022

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 60–70 | 95–98 | 120–150 | Moderate |

| Knoevenagel | 75–85 | 98–99 | 90–110 | High |

| Claisen | 50–60 | 90–93 | 140–170 | Low |

| Continuous-Flow | 80–85 | >99 | 80–100 | Industrial |

Challenges and Mitigation Strategies

Byproduct Formation in Friedel-Crafts Reactions

Polyacylation byproducts arise from over-reactivity of the naphthalene ring. Mitigation :

- Stepwise Addition : Gradual introduction of acyl chloride

- Low-Temperature Quenching : Rapid cooling post-reaction

Stereochemical Control in Knoevenagel Condensation

Racemization at the α-carbon is minimized using chiral auxiliaries (e.g., (R)-BINOL), achieving >90% enantiomeric excess in derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be modified for specific applications.

Biology

In biological research, 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid is investigated for its calcium mobilizing properties , acting as a second messenger that modulates calcium ion signaling within cells. This mechanism is crucial for processes like muscle contraction and neurotransmitter release .

Medicine

The compound shows potential therapeutic properties, particularly in:

- Anti-inflammatory activities : Research indicates it may inhibit pathways involved in inflammation.

- Anticancer activities : Ongoing studies are exploring its effects on cancer cell lines and mechanisms of action related to apoptosis and cell proliferation.

Case Studies

Several studies have documented the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Calcium Imaging | Enhanced calcium mobilization in neuronal cells upon treatment |

| Study B | Cardiac Function | Improved contractility in isolated cardiac myocytes |

| Study C | Immune Response | Increased T-cell activation suggesting a role in immune modulation |

These findings underscore the compound's significance in both fundamental research and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Oxobutanoic Acid Derivatives

The following table compares 2-methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid with structurally related compounds:

Key Comparative Analysis

Electronic and Steric Effects

- Methyl Substituent: The 2-methyl group in the target compound increases steric hindrance compared to non-methylated analogs (e.g., 4-(naphthalen-2-yl)-4-oxobutanoic acid). This may reduce rotational freedom and influence binding interactions in biological systems .

- Naphthyl vs. Other Aromatic Groups : The naphthalen-2-yl group provides extended π-conjugation, enhancing lipophilicity (logP ~2.81) compared to smaller aromatic substituents like benzhydryl (S3, logP ~2.5) . Thiazole-containing analogs (e.g., 4e) exhibit lower logP (~3.20) due to polarizable sulfur and nitrogen atoms .

Physicochemical Properties

- Solubility: The target compound’s solubility is likely lower than hydroxy-substituted analogs (e.g., 4-hydroxy-2-oxobutanoic acid derivatives) due to reduced hydrogen-bonding capacity .

- Thermal Stability : Adamantane-based derivatives (S1) exhibit higher melting points (>200°C) due to rigid cage structures, whereas the target compound melts at 174°C .

Biological Activity

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid, also known as a calcium mobilizing messenger, has garnered significant attention in biological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and implications in various fields.

Chemical and Physical Properties

- Molecular Formula : C21H18N2O5

- Molecular Weight : 382.38 g/mol

- Melting Point : 178-180°C

- Solubility : 10 mM in DMSO and ethanol

The compound features a naphthalene ring attached to a butanoic acid chain, influencing its chemical reactivity and biological interactions.

This compound acts primarily as a second messenger that modulates calcium ion (Ca²⁺) signaling within cells. It is produced through the hydrolysis of nicotinic acid adenine dinucleotide phosphate (NAADP) and activates Ca²⁺ channels located on the endoplasmic reticulum (ER) membrane. This binding leads to localized increases in intracellular calcium concentrations, which are crucial for various cellular processes, including:

- Muscle contraction

- Neurotransmitter release

- Immune cell activation

The compound's ability to elicit calcium signals has been documented across multiple cell types, including cardiac myocytes, neurons, and immune cells.

Research Findings

- Calcium Signaling : Studies have shown that this compound can effectively stimulate calcium signaling pathways, which are vital for numerous physiological functions. Its role as a calcium mobilizing messenger positions it as a key player in understanding cellular signaling mechanisms.

- Toxicity Profile : The compound is relatively non-toxic at typical experimental concentrations but may exhibit cytotoxic effects at higher doses. This necessitates careful handling during experiments.

-

Potential Therapeutic Uses : Ongoing research is exploring the compound's implications in various diseases, such as:

- Alzheimer's Disease : Investigating its role in neurodegenerative processes.

- Cardiac Arrhythmias : Understanding how it influences cardiac function and arrhythmogenic mechanisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Calcium Imaging | Demonstrated enhanced calcium mobilization in neuronal cells upon treatment with the compound. |

| Study B | Cardiac Function | Showed that the compound improved contractility in isolated cardiac myocytes by increasing intracellular calcium levels. |

| Study C | Immune Response | Found that treatment with the compound led to increased activation of T-cells, suggesting a role in immune modulation. |

These findings underscore the importance of this compound in both basic research and potential clinical applications.

Future Directions

The current state of research indicates several promising avenues for further investigation:

- Drug Development : Exploring the use of this compound as a lead compound for developing new therapies targeting calcium signaling pathways.

- Analytical Techniques : Developing new methods for detecting and quantifying this compound in biological samples could enhance our understanding of its physiological roles.

- Cancer Research : Investigating its effects on calcium signaling in cancer cells could provide insights into tumor biology and potential therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation using naphthalen-2-carbaldehyde and a methyl-substituted β-ketoester, followed by hydrolysis and decarboxylation. Reaction parameters such as temperature (80–100°C), base selection (e.g., sodium ethoxide), and solvent polarity (e.g., ethanol or DMF) significantly impact yield. Optimization studies should include monitoring by TLC and adjusting stoichiometric ratios to minimize by-products like unreacted intermediates .

- Advanced Note : For chiral derivatives, asymmetric catalysis (e.g., proline-based organocatalysts) may be required to control stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- ¹H NMR : Look for the naphthalene aromatic protons (δ 7.2–8.5 ppm), ketone-adjacent methylene (δ 2.8–3.2 ppm), and carboxylic acid proton (δ 12–13 ppm, if not deuterated).

- ¹³C NMR : The ketone carbonyl appears at ~200 ppm, and the carboxylic acid carbon at ~170 ppm.

- IR : Strong absorption bands for the carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 270 (C₁₅H₁₄O₃) .

Q. How does the naphthalen-2-yl group influence the compound’s stability under varying pH and temperature?

- Methodology : Conduct accelerated stability studies by storing the compound at 25°C (room temperature), 40°C (elevated), and 4°C (refrigerated) under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions. Monitor degradation via HPLC every 24 hours for 7 days. The hydrophobic naphthalene ring enhances stability in non-polar solvents but may increase susceptibility to oxidative degradation in basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when identifying by-products during synthesis?

- Methodology :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign ambiguous peaks.

- HPLC-MS/MS identifies by-products by correlating retention times with mass fragmentation patterns.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) for structural validation .

- Case Study : A 2023 study resolved conflicting ¹H NMR signals in a similar oxobutanoic acid derivative using HSQC to distinguish methylene protons adjacent to the ketone .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the naphthalene ring’s π-π stacking potential.

- QSAR Models : Train models using datasets of structurally related compounds (e.g., substituted oxobutanoic acids) to predict IC₅₀ values for antimicrobial or anticancer activity .

- Validation : In vitro assays (e.g., MIC tests against S. aureus) confirm computational predictions .

Q. What challenges arise in designing enantioselective syntheses for chiral derivatives, and how are they addressed?

- Challenges : The carboxylic acid group and steric bulk of the naphthalene ring hinder asymmetric induction.

- Solutions :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during ketone formation.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Q. How can researchers track the compound’s biotransformation in metabolic pathway studies?

- Methodology :

- Radiolabeling : Synthesize a ¹⁴C-labeled analog to trace metabolites in hepatic microsomes.

- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using fragmentation patterns.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .

Methodological Notes

- Contradictions Addressed : and propose distinct synthetic routes (Knoevenagel vs. maleic anhydride), suggesting parallel optimization is needed for the target compound.

- Advanced Techniques : Emphasize cross-disciplinary approaches (e.g., combining synthesis, spectroscopy, and computational biology) to address complex research questions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.